2-methyl-octahydro-1H-[1,4]diazino[1,2-a]pyrazinedihydrochloride
Description
2-Methyl-octahydro-1H-[1,4]diazino[1,2-a]pyrazinedihydrochloride is a bicyclic heterocyclic compound featuring a fused diazino-pyrazine core with a methyl substituent and two hydrochloride counterions. The octahydro configuration indicates full saturation of the bicyclic system, enhancing conformational rigidity compared to partially unsaturated analogs. The dihydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
2-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3.2ClH/c1-10-4-5-11-3-2-9-6-8(11)7-10;;/h8-9H,2-7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQMFQLZTFXSEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2CCNCC2C1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-octahydro-1H-[1,4]diazino[1,2-a]pyrazinedihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product. Detailed synthetic routes would require specific literature references or experimental data.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-octahydro-1H-[1,4]diazino[1,2-a]pyrazinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: Potential medicinal applications could include its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound may be used in industrial processes, such as the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-methyl-octahydro-1H-[1,4]diazino[1,2-a]pyrazinedihydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways or physiological effects. Detailed mechanistic studies would require experimental data and literature references.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Methyl vs. tert-Butyl Groups: The target’s methyl group offers moderate lipophilicity compared to the tert-butyl analog, which may impede cellular uptake due to steric bulk .
- Dihydrochloride Salt: Unlike neutral analogs, the target’s salt form enhances solubility, critical for intravenous or oral administration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
